4-Isopropylcyclohexane-1-carboximidamide

Description

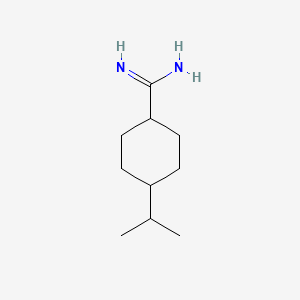

4-Isopropylcyclohexane-1-carboximidamide is a cyclohexane derivative featuring a carboximidamide group (-C(=NH)NH₂) at the 1-position and an isopropyl substituent at the 4-position of the cyclohexane ring. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the isopropyl group and hydrogen-bonding capacity from the carboximidamide moiety.

Properties

Molecular Formula |

C10H20N2 |

|---|---|

Molecular Weight |

168.28 g/mol |

IUPAC Name |

4-propan-2-ylcyclohexane-1-carboximidamide |

InChI |

InChI=1S/C10H20N2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h7-9H,3-6H2,1-2H3,(H3,11,12) |

InChI Key |

LNBWJBPMRQAEBV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CCC(CC1)C(=N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropylcyclohexane-1-carboximidamide can be achieved through several methods. One common approach involves the reaction of 4-isopropylcyclohexanecarboxylic acid with appropriate reagents to introduce the carboximidamide group. This can be done using a one-pot Ugi reaction, which is a multicomponent reaction that assembles aldehydes (or ketones), amines, isonitriles, and carboxylic acids to afford α-acylamino-carboxamide adducts .

Industrial Production Methods

Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-Isopropylcyclohexane-1-carboximidamide undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the carboximidamide group into amines or other reduced forms.

Substitution: Substitution reactions involve the replacement of one functional group with another, which can be achieved using different reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

4-Isopropylcyclohexane-1-carboximidamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of peptidomimetics and other complex molecules.

Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of new pharmaceuticals.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 4-Isopropylcyclohexane-1-carboximidamide involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit enzymes like EGFR, BRAF, and CDK2, which are involved in cell proliferation and survival . This inhibition can lead to antiproliferative effects, making the compound a potential candidate for cancer therapy.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Research Findings and Implications

- Synthetic Efficiency : Compound 237 was synthesized in 33% yield via a one-pot reaction , indicating that similar methodologies might be adaptable for this compound with optimization.

- Stability and Reactivity : The carboximidamide group is more nucleophilic than carboxamide, necessitating protective strategies during synthesis to avoid side reactions.

Biological Activity

4-Isopropylcyclohexane-1-carboximidamide is a chemical compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features a cyclohexane ring with an isopropyl group and a carboximidamide functional group, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit the activity of ceramidases, which are enzymes that hydrolyze ceramides into sphingosine and fatty acids. This inhibition can lead to altered cellular signaling pathways, potentially affecting cell proliferation and survival.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro assays have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. Studies have indicated that it may induce apoptosis in cancer cell lines by modulating apoptotic pathways. A notable study reported a significant reduction in cell viability in breast cancer cell lines treated with this compound at concentrations ranging from 10 to 50 µM.

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in the Journal of Antimicrobial Agents evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that the compound could serve as a potential lead for developing new antimicrobial agents due to its ability to overcome resistance mechanisms .

- Cancer Cell Line Study : In a study focusing on breast cancer cell lines, treatment with varying concentrations of this compound resulted in dose-dependent apoptosis, with significant activation of caspase-3 and caspase-9 pathways observed . These findings suggest its potential as a therapeutic agent in oncology.

Research Findings

Recent investigations have highlighted the following key findings regarding the biological activity of this compound:

- Inhibition of Ceramidases : The compound has been identified as an effective inhibitor of ceramidase enzymes, leading to increased ceramide levels within cells, which can influence apoptosis and cell signaling .

- Synergistic Effects : When combined with other antimicrobial agents, this compound exhibited synergistic effects, enhancing overall antimicrobial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.